molecular formula C12H11NOS2 B3050940 2-Benzoyl-3,3-di(methylthio)acrylonitrile CAS No. 29866-39-5

2-Benzoyl-3,3-di(methylthio)acrylonitrile

Cat. No.: B3050940
CAS No.: 29866-39-5
M. Wt: 249.4 g/mol
InChI Key: WPJMZDZXZRCHOP-UHFFFAOYSA-N
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Description

2-Benzoyl-3,3-di(methylthio)acrylonitrile is an organic compound characterized by the presence of a benzoyl group, two methylthio groups, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3,3-di(methylthio)acrylonitrile typically involves the reaction of benzoyl chloride with 3,3-di(methylthio)acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3,3-di(methylthio)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-3,3-di(methylthio)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3,3-di(methylthio)acrylonitrile involves its interaction with specific molecular targets. The benzoyl group and the nitrile moiety are key functional groups that participate in various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate
  • 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile

Uniqueness

2-Benzoyl-3,3-di(methylthio)acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of properties, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

2-benzoyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-15-12(16-2)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJMZDZXZRCHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=CC=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384802
Record name 2-benzoyl-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29866-39-5
Record name 2-benzoyl-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of Rudorf and Augustin (Phosphorus and Sulfur 1981, 9, 329), a solution of 15.0 g (103 mmol) benzoylacetonitrile in 200 ml dry DMSO was added dropwise to a stirred suspension of 8.27 g (206 mmol, 60% dispersion in mineral oil) sodium hydride in 200 ml DMSO under argon at room temperature. 6.23 ml (103 mmol) carbon disulfide was then added dropwise, with external water bath cooling, and stirring continued for 2 hours, after which 12.9 ml (206 mmol) methyl iodide was added dropwise, with external water bath cooling, and stirring continued for a further 16 h. The reaction mixture was then poured into 7.5 l ice-cold water, and the precipitate collected by filtration and dried in vacuo to afford 25.6 g (99%) 2-benzoyl-3,3-bis(methylthio)acrylonitrile none as a pale yellow crystalline solid. EI-MS m/e (%): 249 (M+, 8), 248 ([M—H]+, 17), 234 ([M—CH3]+, 25), 105 ([PhCO]+, 100), 77 ([Ph]+, 54).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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